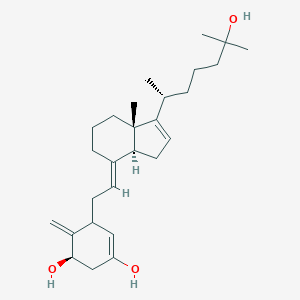

1,25-Dihydroxy-16-ene-vitamin D3

Description

Structure

3D Structure

Properties

CAS No. |

124409-58-1 |

|---|---|

Molecular Formula |

C27H42O3 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(1R)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethyl]-6-methylidenecyclohex-3-ene-1,3-diol |

InChI |

InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10,12,16,18,21,24-25,28-30H,2,6-9,11,13-15,17H2,1,3-5H3/b20-10+/t18-,21?,24+,25-,27-/m1/s1 |

InChI Key |

CZBGBNZNGSRTCH-XIJCJBARSA-N |

SMILES |

CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\CC3C=C(C[C@H](C3=C)O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |

Synonyms |

1,25-(OH)2-16-Ene-D3 1,25-dihydroxy-16-ene-vitamin D3 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 1,25 Dihydroxy 16 Ene Vitamin D3 Analogs

Vitamin D Receptor (VDR) Interactions and Binding Kinetics

The initiation of vitamin D signaling is dependent on the direct interaction of the ligand with the VDR. Analogs with modifications at the 16-position exhibit distinct binding kinetics and activation properties compared to the natural hormone.

Ligand-Dependent VDR Activation

The biological activity of 1,25(OH)2D3 and its analogs begins with their binding to the ligand-binding pocket (LBP) of the VDR. mdpi.comnih.gov This binding event induces a conformational change in the receptor, a critical step for its subsequent actions. oup.com Studies have consistently shown that the introduction of a double bond at the 16-position (16-ene) can significantly influence VDR binding affinity. For instance, 16-ene-1α,25-dihydroxyvitamin D3 has been reported to have a higher binding affinity for the VDR than the natural ligand, 1α,25(OH)2D3. iiarjournals.orgiiarjournals.org One synthesized analog, 16-ene-2α-methyl-1α,15α,25-trihydroxyvitamin D3, demonstrated nearly three times the VDR binding affinity compared to 1α,25(OH)2D3. iiarjournals.org

VDR-Retinoid X Receptor (RXR) Heterodimerization Dynamics

Upon ligand binding and activation, the VDR forms a heterodimer with the retinoid X receptor (RXR), another member of the nuclear receptor superfamily. iiarjournals.orgnih.govnih.gov This VDR-RXR heterodimer is the primary functional unit that binds to DNA. mdpi.comnih.gov Analogs of 1,25(OH)2D3 can differentially influence the formation and stability of this heterodimer. oup.com

Research using surface plasmon resonance has revealed that 16-ene-23-yne analogs of 1,25(OH)2D3 confer distinct rate and equilibrium constants for VDR-RXR heterodimerization compared to the natural ligand. oup.com While the natural hormone 1,25(OH)2D3 enhanced the formation of VDR-RXR heterodimers, some analogs showed different affinities for RXR. oup.com For example, VDR bound to 1,25-(OH)2-16-ene-23-yne-26,27-dihomo-D3 showed a higher affinity for RXR than VDR complexed with 1,25-(OH)2-16-ene-23-yne-D3. oup.com In other contexts, such as with osteoblastic VDR, a 16-ene analog was shown to effectively induce the interaction between VDR and RXR. oup.com This indicates that the structure of the analog can fine-tune the dynamics of heterodimerization, which may contribute to the tissue-specific actions observed with some of these compounds.

Binding to Vitamin D Response Elements (VDREs) and Transcriptional Control

The ligand-activated VDR-RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs), which are typically located in the promoter regions of target genes. oup.comnih.govnih.gov VDREs are often composed of two direct repeats of a hexanucleotide consensus sequence, separated by a 3-base pair spacer (DR3-type element). semanticscholar.org The binding of the VDR-RXR complex to a VDRE is a critical step in initiating or repressing gene transcription. oup.com

Studies using reporter genes linked to VDREs have been instrumental in demonstrating the high potency of 16-ene analogs. In transient transfection assays, various 16-ene derivatives have been shown to be more potent transcriptional inducers than 1,25(OH)2D3 itself. semanticscholar.orgnih.gov For example, a reporter system using three copies of the mouse osteopontin (B1167477) VDRE showed that analogs with multiple bonds at position 16 stimulated transcription at significantly lower concentrations than the natural hormone. semanticscholar.orgnih.gov Despite this increased potency, the maximum level of transcription achieved was often similar among different active analogs, suggesting that once the VDR is bound by a potent ligand, its transcriptional activity is comparable. semanticscholar.orgnih.gov The ability of 16-ene analogs to modulate the interaction of the VDR-RXR complex with VDREs contributes directly to their powerful control over the transcription of target genes. oup.com

Involvement of Coactivators and Corepressors in VDR Signaling

To translate DNA binding into transcriptional regulation, the VDR-RXR heterodimer recruits a suite of coregulatory proteins, including coactivators and corepressors. iiarjournals.orgmdpi.com In the unliganded state, VDR may be associated with corepressors. Upon ligand binding, a conformational change in the VDR, particularly in the activation function-2 (AF-2) domain, facilitates the release of corepressors and the recruitment of coactivators. nih.govoup.com

These coactivator complexes, which can include proteins like those of the p160 family (e.g., SRC-1), CBP/p300, and the DRIP/mediator complex, bridge the VDR-RXR heterodimer with the general transcription machinery. iiarjournals.orgdoi.org Many of these coactivators possess histone acetyltransferase (HAT) activity, which modifies chromatin to create a more permissive state for transcription. iiarjournals.org The enhanced transcriptional activity of 16-ene analogs may be partly explained by their ability to promote a VDR conformation that is more effective at recruiting these coactivators. iiarjournals.org Studies have shown a strong correlation between the antiproliferative potency of certain analogs and their capacity to induce the interaction between VDR and the coactivator TIF2. iiarjournals.org Conversely, some research suggests an inverse relationship between the potency of analogs and their interaction with the AF-2 residues of the VDR, indicating a complex mechanism of activation that can be significantly altered by the ligand's structure. oup.com

Genomic Signaling Pathways Modulated by 1,25-Dihydroxy-16-ene-vitamin D3

The binding of the this compound-VDR-RXR complex to VDREs initiates a cascade of events that alters the expression of a wide network of genes, ultimately mediating the biological response in a cell- and tissue-specific manner. nih.gov

Transcriptional Regulation of Target Genes in Cellular Processes

The genomic actions of 1,25(OH)2D3 and its analogs result in the up- or down-regulation of specific target genes that play roles in diverse cellular processes. mdpi.com The 16-ene analogs have been shown to potently regulate a number of these genes, often with a selectivity that differs from the natural hormone. oup.com

Key target genes regulated by VDR and its ligands include those involved in calcium homeostasis, such as osteocalcin (B1147995), calbindin, and the 24-hydroxylase (CYP24A1) enzyme responsible for vitamin D catabolism. nih.govphysiology.org Analogs of 16-ene have demonstrated potent transactivation of the osteocalcin promoter in human osteosarcoma cells. iiarjournals.orgiiarjournals.org One study found that a 16-ene analog was as potent as 1,25(OH)2D3 in inducing osteocalcin in human osteoblast-like cells, but significantly less potent at inducing calbindin D9K and 24-hydroxylase in intestinal cells, highlighting a degree of tissue-selective gene regulation. oup.com

Furthermore, VDR signaling is crucial for cellular differentiation and proliferation. For instance, 1,25(OH)2D3 can induce the differentiation of myeloid leukemic cells, a process associated with the upregulation of cell cycle inhibitors like p21WAF1/CIP1 and p27KIP1, whose promoters contain VDREs. ashpublications.org A 1,25-Dihydroxy-16-ene-23-yne vitamin D3 analog was noted for its ability to prolong survival time in mice with leukemia. ashpublications.org In human immune cells, vitamin D signaling regulates hundreds of genes, including those involved in antioxidant defense such as SELENOS, PRDX1, and SOD2. frontiersin.org The enhanced potency of 16-ene analogs suggests they can be powerful modulators of these genetic pathways.

Table 1: VDR Binding Affinity and Transcriptional Activity of Selected Vitamin D3 Analogs

| Compound | Relative VDR Binding Affinity (%) | Relative Transcriptional Activity (%) | Cell Line/System | Reference |

|---|---|---|---|---|

| 1α,25(OH)₂D₃ (Calcitriol) | 100 | 100 | General/Normalized | iiarjournals.orgiiarjournals.org |

| 16-ene-1α,25(OH)₂D₃ | 161-240 | Potently stimulates transcription | Calf-thymus/Rat intestine VDR | nih.goviiarjournals.org |

| 16-ene-2α-methyl-1α,15α,25-trihydroxyvitamin D₃ | 278 | Equipotent to 1α,25(OH)₂D₃ (for osteocalcin) | Human VDR / HOS cells | iiarjournals.orgiiarjournals.org |

| 1α-Fluoro-16-ene-20-epi-23-ene-26,27-bishomo-25-hydroxyvitamin D₃ (Ro-26-9228) | Similar potency to 1α,25(OH)₂D₃ (for osteocalcin) | 10-50x lower potency (for calbindin) | hFOB / Caco-2 cells | oup.com |

Table 2: Examples of Target Genes Regulated by 16-ene-vitamin D3 Analogs

| Target Gene | Cellular Process | Observed Effect of 16-ene Analog | Cell Type | Reference |

|---|---|---|---|---|

| Osteocalcin | Bone mineralization | Potent induction/transactivation | Human osteoblast-like cells (hFOB), Human osteosarcoma (HOS) | iiarjournals.orgiiarjournals.orgoup.com |

| Calbindin D9K | Intestinal calcium absorption | Lower induction potency compared to 1α,25(OH)₂D₃ | Human intestinal cells (Caco-2) | oup.com |

| CYP24A1 (24-hydroxylase) | Vitamin D catabolism | Lower induction potency compared to 1α,25(OH)₂D₃ | Human intestinal cells (Caco-2) | oup.com |

| p21WAF1/CIP1 | Cell cycle arrest, Differentiation | Associated with differentiation; analog prolonged survival in leukemic mice | Leukemic cells | ashpublications.org |

Compound Nomenclature

Table 3: List of Chemical Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 1,25(OH)₂D₃ / Calcitriol (B1668218) | 1,25-Dihydroxyvitamin D3 |

| - | This compound |

| - | 1,25-Dihydroxy-16-ene-23-yne-vitamin D3 |

| - | 1,25-Dihydroxy-16-ene-23-yne-26,27-dihomo-D3 |

| - | 16-ene-2α-methyl-1α,15α,25-trihydroxyvitamin D3 |

| Ro-26-9228 | 1α-Fluoro-16-ene-20-epi-23-ene-26,27-bishomo-25-hydroxyvitamin D₃ |

| - | 9-cis-Retinoic acid |

Induction of Cell Cycle Arrest Mechanisms

A key mechanism through which 1,25(OH)2D3 and its analogs inhibit the proliferation of various cell types, including cancer cells, is by inducing cell cycle arrest. nih.govnih.gov This process halts the progression of the cell cycle at specific checkpoints, preventing cells from dividing uncontrollably. nih.gov

G0/G1 Phase Blockade

Numerous studies have demonstrated that 1,25(OH)2D3 and its analogs can arrest cells in the G0/G1 phase of the cell cycle. nih.govaacrjournals.orgnih.gov For instance, the 1,25-dihydroxy-16-ene-D3 analog and its 24-oxo metabolite have been shown to increase the proportion of myeloid leukemia cells (HL-60 and NB4) in the G0-G1 phase. nih.gov Similarly, a fluorinated analog, 1α,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol (F6-D3), caused a significant increase in the percentage of CaCo-2 human colonic adenocarcinoma cells in the G0/G1 phase, which was accompanied by a corresponding decrease in the number of cells in the S-phase. oup.com This G0/G1 arrest is a critical step in the anti-proliferative effects of these vitamin D compounds. nih.gov

Cyclin-Dependent Kinase Inhibitor (CDKI) Expression (e.g., p21WAF1/CIP1, p27Kip1)

The arrest of the cell cycle in the G0/G1 phase is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs). aacrjournals.orgtandfonline.com These proteins, such as p21WAF1/CIP1 and p27Kip1, play a crucial role in regulating the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs). oup.comtandfonline.com

Research has shown that 1,25(OH)2D3 and its analogs can increase the expression of both p21WAF1/CIP1 and p27Kip1 in various cancer cell lines. tandfonline.comashpublications.orgoup.com For example, in HL-60 and U937 myeloid leukemia cells, 1,25(OH)2-16-ene-D3 and its 24-oxo metabolite induced the expression of p27Kip1. aacrjournals.org The fluorinated analog F6-D3 also increased the expression of both p21Waf1 and p27Kip1 in CaCo-2 cells. oup.comnih.gov This increased expression of CDKIs leads to the inhibition of CDK2 and CDK6 activity, which is essential for the G1 to S phase transition. oup.comoup.com The promoter region of the p21WAF1/CIP1 gene even contains a vitamin D response element (VDRE), indicating a direct regulatory role for the VDR. aacrjournals.orgashpublications.org The induction of these CDKIs is a key mechanism by which this compound analogs exert their anti-proliferative effects. ashpublications.org

Molecular Pathways of Apoptosis Induction

In addition to cell cycle arrest, 1,25(OH)2D3 and its analogs can induce apoptosis, or programmed cell death, in cancer cells. iiarjournals.org However, it is important to note that in some cell types, these compounds may inhibit proliferation without inducing apoptosis. For example, in mesenchymal multipotent cells, 1,25(OH)2D3 was found to have an anti-apoptotic effect, characterized by increased expression of the anti-apoptotic protein Bcl-2 and decreased expression of the pro-apoptotic caspase 3. nih.gov

In contrast, in other contexts, such as squamous cell carcinoma, 1,25(OH)2D3 has been shown to induce apoptosis. aacrjournals.org The molecular pathways involved in apoptosis induction by vitamin D compounds can include the regulation of genes that control death pathways. iiarjournals.org For instance, in MCF-7 breast cancer cells, 1,25(OH)2D3 treatment led to an increase in the levels of pro-apoptotic proteins such as Death Associated Protein-3 (DAP-3), Fas-Associated Death Domain (FADD), and caspases-3, -4, -6, and -8. tandfonline.com

Regulation of Cellular Differentiation Processes

A prominent effect of 1,25(OH)2D3 and its analogs is the induction of cellular differentiation, a process where cells mature and acquire specialized functions. nih.govmdpi.com This is particularly evident in myeloid leukemia cells, which can be driven to differentiate into more mature monocyte-like cells upon treatment. nih.govnih.gov

The analog 1,25-dihydroxy-16-ene-D3 and its 24-oxo metabolite have demonstrated greater potency than 1,25(OH)2D3 in inducing the differentiation of HL-60 and NB4 cells. nih.gov This differentiation is characterized by the generation of superoxide, production of nonspecific esterase, and the induction of cell surface antigens like CD11b and CD14. nih.gov Another analog, 1,25-dihydroxy-5,6 trans-16-ene-vitamin D3, also rapidly induced the expression of differentiation markers such as CD14 and CD11b. nih.gov The ability of these compounds to induce differentiation is closely linked to their anti-proliferative effects and is a key aspect of their potential therapeutic applications. nih.gov

| Analog | Cell Line | Effect on Differentiation | Markers of Differentiation |

| 1,25-dihydroxy-16-ene-D3 | HL-60, NB4 | Potent induction of differentiation. nih.gov | Superoxide generation, nonspecific esterase production, CD11b and CD14 expression. nih.gov |

| 1,25-dihydroxy-5,6 trans-16-ene-vitamin D3 | Leukemia cells | Rapid induction of differentiation. nih.gov | CD14, CD11b, and monocyte-specific esterase (MSE) expression. nih.gov |

| 1,25-dihydroxy-16-ene-23-yne-vitamin D3 | Myeloid leukemic cells | Potent induction of differentiation. nih.gov | Not specified |

Non-Genomic and Rapid Signaling Actions of this compound

Beyond the classical genomic actions that involve the regulation of gene transcription, 1,25(OH)2D3 and its analogs can also elicit rapid, non-genomic responses. nih.govmedicaljournals.se These actions are initiated at the plasma membrane and involve the activation of various signaling pathways. nih.gov

Plasma Membrane-Associated VDR Mechanisms

The non-genomic actions of vitamin D compounds are thought to be mediated, at least in part, by a plasma membrane-associated form of the VDR (VDRmem). oup.comescholarship.org This receptor is localized in caveolae, which are specialized microdomains of the plasma membrane that are rich in signaling molecules. oup.comnih.gov

Activation and Modulation of Kinase Signaling Cascades (e.g., MAPK, Erk1/2, Akt, JNK)

The interaction of this compound and related analogs with intracellular kinase signaling cascades is a critical aspect of their biological activity. These pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (such as Erk1/2 and JNK) and the PI3K/Akt pathway, are central regulators of cell proliferation, survival, and differentiation.

Research has shown that the anti-proliferative effects of 1,25(OH)2D3 and its analogs can be linked to the modulation of these kinase pathways. For instance, in certain cancer cell lines, 1,25(OH)2D3 has been observed to reduce the levels of phosphorylated (active) Erk1/2 and Akt. aacrjournals.org The Erk pathway is frequently hyperactivated in cancer due to mutations in key components like Ras, leading to uncontrolled cell growth. aacrjournals.org The ability of vitamin D compounds to counteract this by decreasing phospho-Erk1/2 levels is a significant mechanism of their anti-cancer activity. aacrjournals.org

Furthermore, the activation of the Ras-Raf-MAP kinase pathway can lead to the phosphorylation of the retinoid X receptor alpha (RXRα), a key partner of the VDR. nih.gov This phosphorylation can impair VDR/RXR heterodimerization and subsequent signaling, leading to resistance to the anti-proliferative effects of 1,25(OH)2D3. nih.govjci.org Inhibition of the MAP kinase pathway has been shown to reverse this resistance, highlighting the intricate interplay between vitamin D signaling and the MAPK cascade. nih.govjci.org

The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling network, has also been implicated in the cellular response to vitamin D. Sustained activation of JNK, along with the MEK1/MEK2 pathways, downstream of the VDR, has been linked to the upregulation of the cell cycle inhibitor p21. mdpi.com

The Akt signaling pathway, a critical regulator of cell survival and apoptosis, is also a target of vitamin D compounds. Studies have demonstrated that 1,25(OH)2D3 can lead to a reduction in the levels of phosphorylated Akt, particularly in apoptotic cells. aacrjournals.org This suggests that the pro-apoptotic effects of vitamin D analogs may be mediated, at least in part, through the inhibition of the Akt survival pathway.

Table 1: Modulation of Kinase Signaling by 1,25(OH)2D3 and its Analogs

| Kinase Pathway | Effect of 1,25(OH)2D3/Analogs | Downstream Consequence | Reference |

|---|---|---|---|

| MAPK/Erk1/2 | Reduction of phosphorylated Erk1/2 | Inhibition of cell proliferation | aacrjournals.org |

| Akt | Reduction of phosphorylated Akt | Induction of apoptosis | aacrjournals.org |

| JNK | Sustained activation | Upregulation of p21 | mdpi.com |

| MAPK (Ras-Raf) | Phosphorylation of RXRα by activated pathway | Potential resistance to 1,25(OH)2D3 effects | nih.govjci.org |

Cross-talk with Other Growth Factor Receptor Pathways (e.g., EGF, TGF-β, IGF-II)

The biological effects of this compound and its parent compound are not solely dependent on direct VDR-mediated gene regulation but also involve significant cross-talk with various growth factor receptor signaling pathways. This interplay can either enhance or antagonize the cellular responses to both vitamin D and the respective growth factors.

Epidermal Growth Factor (EGF): There is evidence of significant interplay between the vitamin D receptor (VDR) and the epidermal growth factor receptor (EGFR) signaling pathways. Studies have shown that the combination of 1,25(OH)2D3 and EGF can potentiate the expression of the VDR-dependent gene CYP24A1. nih.gov This synergistic effect on gene expression was found to be dependent on the activation of both the Akt and Erk1/2 pathways. nih.gov This suggests a cooperative mechanism where EGF signaling enhances the transcriptional activity of the VDR.

Transforming Growth Factor-β (TGF-β): The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. Research indicates that 1,25(OH)2D3 can act as a negative modulator of TGF-β1-induced EMT. nih.gov It has been shown to increase the expression of epithelial markers like E-cadherin while reducing mesenchymal markers such as α-smooth muscle actin (α-SMA) in cells treated with TGF-β1. nih.gov One proposed mechanism for this inhibition involves the Wnt/β-catenin pathway, where 1,25(OH)2D3 may promote the transport of β-catenin from the nucleus to the plasma membrane, thereby inhibiting its transcriptional activity. nih.gov

Insulin-like Growth Factor-II (IGF-II): While direct and detailed studies on the cross-talk between this compound and the Insulin-like Growth Factor-II (IGF-II) pathway are less extensively documented in the provided context, the broader understanding of VDR signaling suggests potential for interaction. Growth factor pathways often converge on common downstream signaling molecules like those in the PI3K/Akt and MAPK cascades, which are known to be modulated by vitamin D compounds.

Table 2: Cross-talk of 1,25(OH)2D3 with Growth Factor Pathways

| Growth Factor Pathway | Nature of Cross-talk | Molecular Outcome | Reference |

|---|---|---|---|

| EGF | Synergistic | Potentiated expression of VDR-dependent genes (e.g., CYP24A1) via Akt and Erk1/2 | nih.gov |

| TGF-β | Antagonistic | Inhibition of TGF-β1-induced Epithelial-Mesenchymal Transition (EMT) | nih.gov |

Biological Activities and Preclinical Investigations of 1,25 Dihydroxy 16 Ene Vitamin D3 Analogs

Antiproliferative and Pro-differentiative Efficacy in Cancer Cell Lines

Myeloid Leukemia Cell Lines (e.g., HL-60, U937, NB4)

The synthetic analog 1,25-dihydroxy-16-ene-23-yne-vitamin D3 has demonstrated significant potential in the context of myeloid leukemia. nih.gov In vitro, this analog is highly effective at inhibiting the proliferation and inducing the differentiation of myeloid leukemic cells. nih.gov Studies on human myeloid leukemia cell lines, such as HL-60 and U937, have shown that the differentiating and antiproliferative effects of low concentrations of 1,25(OH)2D3 can be synergistically enhanced by other compounds. nih.gov

Treatment of primitive myeloid leukemic cell lines, including HL-60, U937, and NB4, with 1,25(OH)2D3 induces their differentiation into monocyte-like cells. nih.gov This process involves a complex network of intracellular signals that are activated or inactivated in a specific temporal and spatial manner. nih.gov For instance, 1,25(OH)2D3 stimulates phospholipase D (PLD) activity in HL-60, U937, and NB4 cells, which is important for monocytic differentiation. nih.gov Furthermore, in HL-60 and NB4 cells, 1,25(OH)2D3 stimulates a rapid and transient increase in p42 ERK activity, followed by a more sustained increase. nih.gov

In vivo studies using a mouse model of myeloid leukemia showed that 1,25-dihydroxy-16-ene-23-yne-vitamin D3 significantly prolonged the survival of leukemic mice. nih.gov This highlights the therapeutic potential of this analog in treating myeloid leukemia. nih.gov

Table 1: Effects of 1,25-Dihydroxy-16-ene-vitamin D3 Analogs on Myeloid Leukemia Cell Lines

| Cell Line | Compound | Observed Effects | Reference |

|---|---|---|---|

| HL-60, U937 | 1,25(OH)2D3 | Enhanced differentiation and antiproliferative effects in the presence of carnosic acid. | nih.gov |

| HL-60, U937, NB4 | 1,25(OH)2D3 | Induction of differentiation to monocyte-like cells, stimulation of PLD activity. | nih.gov |

Breast Cancer Cell Lines (e.g., MCF-7)

The vitamin D analog 1,25-dihydroxy-16-ene-23-yne-D3 has been shown to induce differentiation in breast cancer cell lines, including MCF-7. nih.gov This effect, measured by lipid droplet formation, was found to be additive when combined with other agents like all-trans retinoic acid (ATRA). nih.gov The antiproliferative activity of various vitamin D analogs, including 1,25(OH)2D3, has been consistently reported in MCF-7 cells. mcgill.ca

The growth inhibitory effects of 1,25(OH)2D3 in breast cancer cells are linked to the suppression of growth-stimulatory signals and the potentiation of growth-inhibitory signals. bioscientifica.com This leads to changes in cell cycle regulators and the induction of apoptosis. bioscientifica.comimrpress.com However, in some instances, the growth inhibition of MCF-7 cells by 1,25(OH)2D3 appears to be independent of apoptosis, suggesting that the induction of differentiation may be the more prominent effect. imrpress.com A vitamin D3-resistant MCF-7 cell line has been developed, providing a model to investigate the mechanisms of apoptosis activation by vitamin D3. nih.gov

Table 2: Effects of this compound Analogs on Breast Cancer Cell Lines

| Cell Line | Compound | Observed Effects | Reference |

|---|---|---|---|

| MCF-7, MDA-MB-231 | 1,25-dihydroxy-16-ene-23-yne-D3 | Additive induction of differentiation (lipid formation) with ATRA. | nih.gov |

| MCF-7 | 1,25(OH)2D3 | Potent antiproliferative activity. | mcgill.ca |

Prostate Cancer Cell Lines

Preclinical studies have demonstrated the antiproliferative effects of 1,25-dihydroxy-16-ene-23-yne-cholecalciferol (referred to as 16-23-D3) in human prostate cancer cells. nih.gov In a mouse model, this "noncalcemic" vitamin D analog showed modest but significant inhibition of prostate cancer cell proliferation without causing hypercalcemia. nih.gov Specifically, the relative increase in tumor volume was significantly lower in the group treated with the analog compared to the control group. nih.gov These findings support the concept that vitamin D analogs can inhibit the growth of human prostate cancer cells in vivo. nih.gov

Furthermore, 1,25(OH)2D3 has been shown to inhibit the growth of prostate cancer cells through both androgen-dependent and androgen-independent mechanisms. direct-ms.org In addition to its antiproliferative effects, it also stimulates the secretion of prostate-specific antigen (PSA) in LNCaP cells, indicating a pro-differentiative action. direct-ms.orgnih.gov

Table 3: Effects of this compound Analogs on Prostate Cancer Cell Lines

| Cell Line/Model | Compound | Observed Effects | Reference |

|---|---|---|---|

| PC-3 (in vivo) | 1,25-dihydroxy-16-ene-23-yne-cholecalciferol | Modest antiproliferative effects, reduced tumor volume increase. | nih.gov |

| LNCaP, PC-3 | 1,25(OH)2D3 | Inhibition of proliferation. | nih.gov |

Colon Cancer Cell Lines (e.g., HT-29)

Analogs of 1,25-dihydroxyvitamin D3 have been identified as potent antiproliferative agents in colon cancer cells. nih.gov Specifically, in the HT-29 human colon cancer cell line, which expresses moderate levels of the vitamin D receptor, several 16-ene analogs of 1,25(OH)2D3 have demonstrated significant growth inhibition. nih.govaacrjournals.org For instance, 1,25-dihydroxy-26,27-hexafluoro-16-ene-23-yne-D3 and related compounds were found to be twice as potent as 1,25(OH)2D3 and 1,25-dihydroxy-16-ene-23-yne-D3 in inhibiting the growth of HT-29 cells. nih.gov This antiproliferative activity is likely mediated through the vitamin D receptor. nih.gov

The anticancer activity of 1,25(OH)2D3 in colon cancer cells is attributed to the inhibition of proliferation and the induction of differentiation and apoptosis. iiarjournals.org In HT-29 cells, 1,25(OH)2D3 is known to induce strong enterocytic differentiation. researchgate.net The growth-inhibitory action of 1,25(OH)2D3 has been observed in numerous human colon cancer cell lines. iiarjournals.org

Table 4: Effects of this compound Analogs on Colon Cancer Cell Lines

| Cell Line | Compound | Observed Effects | Reference |

|---|---|---|---|

| HT-29 | 1,25-dihydroxy-26,27-hexafluoro-16-ene-23-yne-D3 and related analogs | Significant growth inhibition, twice the potency of 1,25(OH)2D3. | nih.govaacrjournals.org |

| HT-29 | 1,25-dihydroxy-16-ene-23-yne-D3 | Growth inhibition. | nih.gov |

Osteosarcoma Cell Lines (e.g., SaOS-2, ROS 17/2.8)

The analog 1α,25-dihydroxy-16-ene-23-yne-vitamin D3 has been shown to be effective in regulating osteoblastic function in human osteosarcoma SaOS-2 cells. nih.gov Its effects are dependent on the differentiation stage of the osteoblasts. nih.gov For example, this analog stimulated osteocalcin (B1147995) production more effectively in less differentiated SaOS-2 cells. nih.gov

Furthermore, 1,25(OH)2D3 has been shown to reduce cell proliferation in both human SaOS-2 and rat ROS 17/2.8 osteosarcoma cell lines. nih.gov This antiproliferative effect involves the activation of MAPK/AP-1/p21waf1 pathways and is dependent on the vitamin D receptor. nih.gov Treatment with 1,25(OH)2D3 can inhibit cell cycle progression and promote cell differentiation in osteoblasts. nih.gov In ROS 17/2.8 cells, 1,25(OH)2D3 has been observed to inhibit procollagen (B1174764) gene transcription. researchgate.net

Table 5: Effects of this compound Analogs on Osteosarcoma Cell Lines

| Cell Line | Compound | Observed Effects | Reference |

|---|---|---|---|

| SaOS-2 | 1α,25-dihydroxy-16-ene-23-yne-vitamin D3 | Regulation of osteoblastic function, stimulation of osteocalcin production. | nih.gov |

| SaOS-2, ROS 17/2.8 | 1,25(OH)2D3 | Reduced cell proliferation via VDR-dependent MAPK/AP-1/p21waf1 pathways. | nih.gov |

Retinoblastoma Cell Lines and Models

The active vitamin D metabolite 1,25(OH)2D3 has been investigated for its potential as an anti-tumor agent in retinoblastoma. nih.gov Studies on the Y79 retinoblastoma cell line have shown that 1,25(OH)2D3 inhibits cell growth by causing cell cycle arrest in the G0/1 phase and inducing apoptosis. nih.gov The induction of apoptosis by 1,25(OH)2D3 in these cells is associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that the programmed cell death induced by 1,25(OH)2D3 in retinoblastoma cells involves the modulation of these key regulatory proteins. nih.gov

Squamous Cell Carcinoma Cells

The antitumor properties of 1,25-dihydroxyvitamin D3 and its analogs have been evaluated in squamous cell carcinoma (SCC) models. Studies have shown that these compounds can significantly inhibit the growth of SCC cells. nih.gov For instance, the analog 1,25-dihydroxy-16-ene-23-yne-cholecalciferol (Ro23-7553) demonstrated notable in vitro and in vivo antitumor activity against a murine SCC model. nih.gov

The mechanism underlying this antitumor effect involves the modulation of the cell cycle. Both 1,25-dihydroxycholecalciferol (1,25-D3) and its analog Ro23-7553 were found to induce a significant increase in the proportion of SCCVII/SF tumor cells in the G0-G1 phase of the cell cycle, with a corresponding decrease in the S phase population. nih.gov This G0-G1 arrest is a key factor in the antiproliferative effects of these vitamin D compounds. nih.gov

Furthermore, the ability of these analogs to halt cell cycle progression has been leveraged in combination therapies. Pretreatment of SCC cells with Ro23-7553 was shown to significantly enhance the tumor cell-killing efficacy of the chemotherapeutic agent cisplatin. nih.gov This potentiation of cisplatin's antitumor activity was observed both in vitro and in vivo, suggesting a synergistic relationship that could be exploited for therapeutic benefit. nih.govjcancer.org The enhanced effect is thought to be due to the cell cycle arrest induced by the vitamin D analog, which may render the cancer cells more susceptible to the cytotoxic actions of cisplatin. nih.gov

Another analog, 1α-hydroxymethyl-16-ene-24,24-difluoro-25-hydroxy-26,27-bis-homovitamin D3 (QW-1624F2-2), also exhibited potent anticancer effects in an SCC cell line. karger.com This compound was found to be a more potent inhibitor of SCC cell growth than another analog, paricalcitol (B1678470). karger.com Both QW-1624F2-2 and paricalcitol induced G₀/G₁ cell cycle arrest and inhibited DNA synthesis. karger.com Their molecular actions included modulating cell cycle regulators by decreasing p21Waf1/Cip1 and cyclin-dependent kinase 2 (cdk2) levels, while increasing p27Kip1 protein expression. karger.com These analogs also induced apoptosis, as evidenced by caspase-3 cleavage and increased expression of the pro-apoptotic protein MEKK-1. karger.com Additionally, they inhibited the phosphorylation of pro-survival signaling molecules such as Akt, MEK, and ERK1/2. karger.com

Tumor-Derived Endothelial Cells and Antiangiogenic Effects

The growth of solid tumors is critically dependent on angiogenesis, the formation of new blood vessels. Research has demonstrated that 1,25-dihydroxyvitamin D3 and its analogs can inhibit this process, adding another dimension to their anticancer profile. oup.comnih.gov These compounds have been shown to inhibit the proliferation of endothelial cells in vitro and reduce angiogenesis in vivo. oup.comfrontiersin.org

A key finding is the differential sensitivity of tumor-derived endothelial cells (TDECs) compared to normal endothelial cells. 1,25-(OH)₂D₃ was found to inhibit the growth of TDECs from two different tumor models at nanomolar concentrations, while being less potent against normal aortic or yolk sac endothelial cells. nih.gov This suggests a degree of selectivity in the antiangiogenic action of these compounds. Vitamin D analogs such as Ro-25-6760, EB1089, and ILX23-7553 were also identified as potent inhibitors of TDEC proliferation. nih.gov

The molecular mechanisms behind these antiangiogenic effects include the modulation of cell cycle and survival signaling pathways within TDECs. Treatment with 1,25-(OH)₂D₃ led to an increase in the protein levels of the vitamin D receptor (VDR) and the cyclin-dependent kinase inhibitor p27Kip1 in TDECs. nih.gov Concurrently, a reduction in the phosphorylation of the pro-survival kinases ERK1/2 and Akt was observed. nih.gov These molecular changes were not seen in normal aortic endothelial cells, further highlighting the differential response. nih.gov

In addition to directly targeting endothelial cells, 1,25-(OH)₂D₃ also affects angiogenic signaling in cancer cells. In squamous cell carcinoma and radiation-induced fibrosarcoma-1 cells, treatment with 1,25-(OH)₂D₃ resulted in a decrease in the angiogenic signaling molecule angiopoietin-2. nih.gov In vitro studies have also shown that 1,25(OH)2D3 can inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell sprouting and elongation in a dose-dependent manner. ahajournals.org It also hampers the formation of endothelial cell networks in 3D collagen gels and can induce the regression of existing endothelial cell sprouts through apoptosis. ahajournals.org

Immunomodulatory Properties and Mechanisms

Beyond their direct antitumor effects, 1,25-dihydroxyvitamin D3 and its analogs exhibit significant immunomodulatory properties, influencing a wide range of immune cells and processes. These effects are primarily mediated through the vitamin D receptor (VDR), which is expressed in various immune cells, including monocytes, macrophages, dendritic cells, and activated T and B lymphocytes.

Effects on Lymphocyte Proliferation and Function

It is well-established that 1,25(OH)2D modulates T lymphocyte proliferation and function. frontiersin.org The active form of vitamin D3 inhibits the proliferation of T helper (Th) lymphocytes. frontiersin.org Studies have shown that 1,25(OH)2D3 can suppress the proliferation of normal human peripheral blood mononuclear cells. Interestingly, while naive T cells have low levels of VDR, making them less sensitive to 1,25(OH)2D3, VDR expression is upregulated upon T-cell receptor stimulation. mdpi.comnih.gov

Research has also explored the direct effects of 1,25(OH)2D3 on regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance. In the absence of antigen-presenting cells, 1,25(OH)2D3 was found to inhibit the proliferation of human naturally occurring Treg cells, even when supplemented with exogenous interleukin-2. nih.gov However, this inhibition of proliferation did not impair the suppressive function of the Treg cells. nih.gov

Modulation of Monocyte and Macrophage Activity

1,25-dihydroxyvitamin D3 and its analogs exert profound effects on cells of the myeloid lineage, particularly monocytes and macrophages. These compounds have been shown to induce the differentiation of normal and leukemic myeloid stem cells towards monocytes and macrophages. aacrjournals.orged.ac.uk

The active form of vitamin D3 can strongly suppress interferon-gamma (IFN-γ)-stimulated macrophages. ed.ac.uk This includes inhibiting their listericidal activity and suppressing the oxidative burst. ed.ac.uk This suppressive effect is dependent on the concentration of 1,25(OH)2D3 and a functional VDR, and it is not observed in non-activated or lipopolysaccharide (LPS)-activated macrophages. ed.ac.uk

Furthermore, in human peripheral blood mononuclear cells infected with Mycobacterium tuberculosis, treatment with 1,25(OH)2D3 leads to a dose-dependent inhibition of the pro-inflammatory cytokines IL-6, TNF-α, and IFN-γ. mdpi.com In contrast, some studies have shown that 1,25(OH)2D3 can stimulate the production of interleukin-1β (IL-1β) in activated human macrophages. researchgate.net Vitamin D analogs have also demonstrated the ability to decrease macrophage-induced release of the chemokine IL-8. oatext.com

Dendritic Cell Differentiation and Maturation Inhibition

Dendritic cells (DCs) are potent antigen-presenting cells that play a central role in initiating and shaping immune responses. 1,25-dihydroxyvitamin D3 and its analogs have been shown to be powerful inhibitors of DC differentiation and maturation. pnas.orgpnas.orgnih.gov This inhibition is a VDR-dependent pathway that promotes a persistent state of immaturity in DCs both in vitro and in vivo. pnas.orgpnas.org

Treatment of murine DC cultures with 1,25(OH)2D3 results in a concentration-dependent reduction in the expression of MHC class II and the co-stimulatory molecules B7-1, B7-2, and CD40. nih.gov The analog 1α,25(OH)2-16-ene-23-yne-26,27-hexafluoro-19-nor-D3 was found to have identical effects at concentrations 100-fold lower than the parent compound. nih.gov This inhibition of DC maturation impairs their capacity to induce the proliferation of allogeneic T cells. nih.gov

Importantly, DCs conditioned with a D3 analog remain in an immature state even after the analog is withdrawn and show blunted responses to subsequent maturation signals like CD40 ligation or LPS. pnas.orgpnas.org This resistance to maturation is dependent on the presence of the VDR. pnas.orgpnas.org

Regulation of Cytokine and Chemokine Expression (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10, IL-12)

A significant aspect of the immunomodulatory activity of 1,25-dihydroxyvitamin D3 and its analogs is their ability to regulate the production of a wide array of cytokines and chemokines. This regulation plays a key role in their anti-inflammatory and immunosuppressive effects.

In general, these compounds tend to suppress the production of pro-inflammatory cytokines while in some cases enhancing anti-inflammatory cytokines. For example, 1,25(OH)2D3 has been shown to inhibit the production of IL-2 and IFN-γ by T cells. semanticscholar.org In human peripheral blood mononuclear cells, treatment with 1,25(OH)2D3 results in a dose-dependent inhibition of the pro-inflammatory cytokines IL-6, TNF-α, and IFN-γ. mdpi.com Similarly, the vitamin D analog ZK156979 was found to inhibit the phytohaemagglutinin (PHA)-induced Th1 response, characterized by IFN-γ and TNF-α production, in a concentration-dependent manner.

In dendritic cells, conditioning with a D3 analog leads to reduced secretion of IL-12, a key cytokine for driving Th1 responses. pnas.orgpnas.org Conversely, some studies have reported that 1,25(OH)2D3 can enhance the production of the anti-inflammatory cytokine IL-10 in DCs. mdpi.com The analog ZK156979 was also shown to increase the secretion of the Th2 cytokines IL-10 and IL-4.

The regulation of chemokines is also a critical part of the immunomodulatory function of these compounds. Vitamin D analogs have been shown to decrease the macrophage-induced release of key pro-inflammatory chemokines such as IL-8, MCP-1, and RANTES in human adipocytes. oatext.com In human preadipocytes, 1,25(OH)2D3 significantly decreased the release of MCP-1, IL-8, and IL-6. nih.gov In myeloid DCs, 1,25(OH)2D3 up-regulates the expression of CCL3 and CCL4, but down-regulates CCL5. semanticscholar.org

Table of Effects of this compound Analogs on Cytokine and Chemokine Expression

| Cell Type | Compound | Cytokine/Chemokine | Effect |

|---|---|---|---|

| Squamous Cell Carcinoma | QW-1624F2-2 | p21Waf1/Cip1 | Decrease |

| Squamous Cell Carcinoma | QW-1624F2-2 | cdk2 | Decrease |

| Squamous Cell Carcinoma | QW-1624F2-2 | p27Kip1 | Increase |

| Squamous Cell Carcinoma | QW-1624F2-2 | MEKK-1 | Increase |

| Tumor-Derived Endothelial Cells | 1,25-(OH)₂D₃ | p27Kip1 | Increase |

| Tumor-Derived Endothelial Cells | 1,25-(OH)₂D₃ | Angiopoietin-2 | Decrease |

| Human PBMC (Mtb infected) | 1,25(OH)2D3 | IL-6 | Decrease |

| Human PBMC (Mtb infected) | 1,25(OH)2D3 | TNF-α | Decrease |

| Human PBMC (Mtb infected) | 1,25(OH)2D3 | IFN-γ | Decrease |

| Human Macrophages | 1,25(OH)2D3 | IL-1β | Increase |

| Human Adipocytes | Vitamin D analogs | IL-8 | Decrease |

| Human Adipocytes | Vitamin D analogs | MCP-1 | Decrease |

| Human Adipocytes | Vitamin D analogs | RANTES | Decrease |

| Dendritic Cells | D3 analog | IL-12 | Decrease |

| Human PBMC | ZK156979 | IFN-γ | Decrease |

| Human PBMC | ZK156979 | TNF-α | Decrease |

| Human PBMC | ZK156979 | IL-10 | Increase |

| Human PBMC | ZK156979 | IL-4 | Increase |

| Human Preadipocytes | 1,25(OH)2D3 | MCP-1 | Decrease |

| Human Preadipocytes | 1,25(OH)2D3 | IL-8 | Decrease |

| Human Preadipocytes | 1,25(OH)2D3 | IL-6 | Decrease |

| Myeloid Dendritic Cells | 1,25(OH)2D3 | CCL3 | Increase |

| Myeloid Dendritic Cells | 1,25(OH)2D3 | CCL4 | Increase |

| Myeloid Dendritic Cells | 1,25(OH)2D3 | CCL5 | Decrease |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1α,25-dihydroxyvitamin D3 |

| 1,25-dihydroxycholecalciferol |

| 1,25-D3 |

| 1,25-(OH)₂D₃ |

| 1,25(OH)2D |

| 1,25(OH)2D3 |

| 1,25-dihydroxy-16-ene-23-yne-cholecalciferol |

| Ro23-7553 |

| 1α-hydroxymethyl-16-ene-24,24-difluoro-25-hydroxy-26,27-bis-homovitamin D₃ |

| QW-1624F2-2 |

| Paricalcitol |

| Ro-25-6760 |

| EB1089 |

| ILX23-7553 |

| 1α,25(OH)2-16-ene-23-yne-26,27-hexafluoro-19-nor-D3 |

| ZK156979 |

| Cisplatin |

| Interleukin-2 (IL-2) |

| Interferon-gamma (IFN-γ) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Interleukin-12 (IL-12) |

| Interleukin-1β (IL-1β) |

| Interleukin-4 (IL-4) |

| Monocyte chemoattractant protein-1 (MCP-1) |

| RANTES |

| CCL3 |

| CCL4 |

| CCL5 |

Enhancement of Antimicrobial Responses (e.g., Cathelicidin (B612621) Production)

The active form of vitamin D, 1,25(OH)2D3, is a well-established regulator of the innate immune system. oup.com A key mechanism of its antimicrobial action is the induction of antimicrobial peptides (AMPs), most notably cathelicidin (also known as LL-37 in humans). nih.govoregonstate.edu This induction occurs when 1,25(OH)2D3 binds to the VDR in immune cells like monocytes and macrophages, as well as in epithelial cells. oup.comnih.gov This binding activates the VDR, which then promotes the transcription of the cathelicidin antimicrobial peptide (CAMP) gene. oup.comexplorationpub.com

This vitamin D-cathelicidin axis is crucial for defense against a range of pathogens. nih.gov For instance, the activation of Toll-like receptors (TLRs) on immune cells by pathogens triggers an increase in VDR and the enzyme that produces 1,25(OH)2D3 locally, leading to enhanced cathelicidin production and subsequent antimicrobial activity. nih.govexplorationpub.com While much of the foundational research has focused on the parent compound, 1,25(OH)2D3, synthetic analogs like those with a 16-ene modification are developed to bind to the VDR and are thus expected to modulate the same gene pathways. researchgate.netscispace.com Topical application of a vitamin D analog has been shown to increase the expression of cathelicidin in skin, suggesting a role in preventing infection during wound healing. explorationpub.com The goal of these analogs is often to achieve a more potent or selective effect on these immune pathways compared to the natural hormone. kuleuven.be

Effects on Specific Non-Malignant Cell Types (Preclinical Models)

The effects of 1,25-dihydroxy-16-ene-23-yne cholecalciferol on cartilage cells have been investigated in preclinical models. In vitro studies using avian chondrocytes have shown that this analog, much like the parent hormone 1,25(OH)2D3, has a direct impact on cell behavior. bioscientifica.com Both compounds were found to regulate the proliferation and differentiation of chondrocytes with similar potency in cell culture experiments. bioscientifica.com These effects were observed to be biphasic, meaning they vary depending on the concentration of the compound. bioscientifica.com

However, the in vivo efficacy of the 16-ene analog did not mirror its in vitro performance in a model of tibial dyschondroplasia, a condition affecting cartilage development in chicks. bioscientifica.com While 1,25(OH)2D3 was effective at preventing the condition, the 1,25-dihydroxy-16-ene-23-yne analog was not. bioscientifica.com This discrepancy was attributed to the analog's significantly lower affinity for the plasma vitamin D binding protein (DBP) and the chondrocyte VDR compared to the natural hormone, which likely affects its transport and clearance rates in a living system. bioscientifica.com

The hormonally active form of vitamin D3, 1,25(OH)2D3, is a key regulator of epidermal homeostasis, promoting the differentiation of keratinocytes while inhibiting their proliferation. oup.com This activity is mediated through the VDR present in these skin cells. oup.com The process involves the modulation of intracellular signaling pathways, including an increase in intracellular calcium. scispace.com Vitamin D analogs, including 16-ene derivatives, have been specifically designed to retain or enhance these potent effects on cell differentiation for potential therapeutic applications, such as in psoriasis, a condition characterized by hyperproliferation and abnormal differentiation of keratinocytes. oregonstate.eduscispace.com The goal is to create compounds with strong antiproliferative and differentiation-inducing capabilities but with reduced calcemic side effects. scispace.com

In Vivo Efficacy in Animal Models (excluding human trials)

The analog 1,25-dihydroxy-16-ene-23-yne-vitamin D3 has demonstrated significant therapeutic potential in preclinical models of myeloid leukemia. nih.gov This analog is particularly noteworthy because it is highly potent in inhibiting the proliferation and inducing the differentiation of leukemic cells in vitro, while being substantially less active in causing hypercalcemia compared to 1,25(OH)2D3. nih.govaacrjournals.org

In studies using leukemic mouse models, this 16-ene analog significantly prolonged survival. nih.gov The effect was dependent on the number of leukemic cells injected. In a model with a high tumor burden, the analog extended the survival of the mice, with the last mouse succumbing to leukemia on day 50, compared to day 26 in the control group. nih.gov When the initial number of leukemic cells was reduced, the survival benefit was even more pronounced. nih.gov

| Leukemic Mouse Model | Treatment Group | Outcome | Statistical Significance (p-value) |

| High Cell Load (2.5 x 10⁵ cells) | Control (Diluent) | All dead by Day 26 | - |

| 1,25(OH)2-16-ene-23-yne-D3 | Significantly longer survival; last mouse died on Day 50 | 0.003 | |

| Medium Cell Load (1.0 x 10⁵ cells) | Control (Diluent) | 86% dead by Day 51 | - |

| 1,25(OH)2-16-ene-23-yne-D3 | Significantly longer survival; 53% dead by Day 100 | 0.0006 | |

| Low Cell Load (1.5 x 10⁴ cells) | Control (Diluent) | 13% disease-free at Day 180 | - |

| 1,25(OH)2-16-ene-23-yne-D3 | 43% disease-free at Day 180 | Not Specified |

Table based on data from a study on myeloid leukemic cells (WEHI 3BD+) in BALB/c mice. nih.gov

The antitumor effects of this compound analogs have been confirmed in various xenograft models, where human cancer cells are implanted into immunodeficient mice. mdpi.com These studies provide strong preclinical evidence for the antiproliferative and pro-apoptotic activity of these compounds across different cancer types. iiarjournals.org

One study investigated a hexafluoro-substituted 16-ene-23-yne analog in a human colon cancer xenograft model. While the parent compound 1,25(OH)2D3 did not cause significant tumor growth delay, the analog produced a significant inhibition of tumor growth. Notably, in 30% of the mice treated with the analog, the tumors disappeared and did not resume growth after the treatment was stopped.

Another research effort focused on a human retinoblastoma xenograft model using Y79 cells. In this model, treatment with 1,25-dihydroxy-16-ene-23-yne vitamin D3 was shown to attenuate tumor growth. This effect was associated with an increase in apoptosis (programmed cell death) within the tumor tissue, rather than a reduction in cell proliferation.

| Xenograft Model | Cancer Type | Vitamin D Analog | Key Finding |

| HT-29 Xenograft | Human Colon Cancer | 1α,25-dihydroxy-16-ene-23yne-26,27-hexafluoro-19-nor-cholecalciferol | Significant tumor growth inhibition; tumor disappearance in 30% of mice. |

| Y79 Xenograft | Human Retinoblastoma | 1,25-dihydroxy-16-ene-23-yne vitamin D3 | Attenuated tumor growth associated with increased apoptosis. |

Table summarizing findings from different xenograft model studies.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| 1,25(OH)2D3 / Calcitriol (B1668218) | 1,25-dihydroxyvitamin D3 |

| 1,25(OH)2-16-ene-23-yne-D3 | 1,25-dihydroxy-16-ene-23-yne-vitamin D3 |

| RO 23-7553 | 1,25-dihydroxy-16-ene-23-yne cholecalciferol |

| Ro 25-6760 | 1alpha,25-dihydroxy-16-ene-23yne-26,27-hexafluoro-19-nor-cholecalciferol |

| Cathelicidin / LL-37 | Cathelicidin antimicrobial peptide |

Structure Activity Relationship Sar Studies of 1,25 Dihydroxy 16 Ene Vitamin D3 Analogs

Role of the 16-ene Moiety in VDR Binding and Biological Potency

The introduction of a double bond at the C16-17 position of the D-ring is a pivotal modification that significantly influences the biological profile of vitamin D analogs. This structural change, creating the 16-ene moiety, generally enhances the binding affinity for the Vitamin D Receptor (VDR). iiarjournals.orgiiarjournals.orgnih.govresearchgate.net For instance, 16-ene-1α,25(OH)₂D₃ has been reported to exhibit VDR binding affinity significantly higher than that of the native hormone, 1,25(OH)₂D₃. iiarjournals.orgiiarjournals.org This increased affinity is attributed to the reduced flexibility of the vitamin D side chain, which helps to stabilize the ligand's conformation within the VDR's ligand-binding pocket (LBP). mdpi.com

Impact of Side-Chain Modifications on Activity Profile

Modifications to the side-chain of 1,25-dihydroxy-16-ene-vitamin D₃ have been a fruitful area of investigation for refining its biological activity. The introduction of a triple bond at the C23 position (a 23-yne modification) is a notable example. The analog 1,25(OH)₂-16-ene-23-yne-D₃ was found to be approximately 7-fold more potent than 1,25(OH)₂D₃ in inhibiting the proliferation of HL-60 leukemia cells. nih.gov This modification, especially when combined with the 16-ene moiety, effectively blocks hydroxylation at both C23 and C24, key steps in the catabolic cascade, thereby increasing the analog's metabolic half-life and potency. researchgate.net

Another significant side-chain modification is the epimerization at the C20 position. Analogs with a 20-epi configuration often exhibit dramatically increased transcriptional potency, sometimes by a factor of 100 to 10,000, compared to their natural counterparts. nih.gov These 20-epi analogs, including those with a 16-ene structure, form highly stable complexes with the VDR. nih.gov The addition of a cyclopropyl (B3062369) group at C-20 in a 16-ene analog (BXL-62) has also been shown to yield potent transcriptional and anti-inflammatory activities. mdpi.com Such modifications can fundamentally alter the interaction with the VDR, leading to distinct biological outcomes. nih.govnih.gov

Significance of A-Ring and D-Ring Functionalizations (e.g., C15-hydroxylation, C2α-methylation)

Further functionalization of the A-ring and D-ring of the 16-ene scaffold allows for the fine-tuning of VDR interaction and biological activity. The introduction of a hydroxyl group at the C15 position of the D-ring in 16-ene-1α,25(OH)₂D₃ was found to decrease VDR binding affinity. iiarjournals.orgiiarjournals.org However, when this C15α-hydroxylation was combined with a C2α-methylation on the A-ring, the resulting analog (2α-methyl-16-ene-1α,15α,25-trihydroxyvitamin D₃) showed a remarkable recovery and enhancement of activity. This dual-modified analog exhibited nearly three times the VDR binding affinity of 1,25(OH)₂D₃ and comparable or greater transactivation activity on the osteocalcin (B1147995) promoter. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net

The C2α-methyl group is thought to enhance VDR binding affinity and protect the A-ring from metabolic attack. researchgate.net The C15α-hydroxy group, while potentially reducing affinity on its own in the 16-ene context, could form a new hydrogen bond with the Ser275 residue of the VDR, potentially stabilizing the ligand-receptor complex in specific contexts. iiarjournals.orgresearchgate.net This interplay demonstrates that combining modifications across different rings can lead to synergistic effects, yielding analogs with unique and potent biological profiles.

Table 1: Relative VDR Binding Affinity of Functionalized 16-ene Analogs

| Compound | Modification(s) | Relative VDR Binding Affinity (%)* |

|---|---|---|

| 1α,25(OH)₂D₃ | Reference Compound | 100 |

| 16-ene-1α,25(OH)₂D₃ | C16-C17 double bond | 161-240 iiarjournals.orgiiarjournals.org |

| 16-ene-1α,15α,25-trihydroxyvitamin D₃ | 16-ene + C15α-OH | 65 iiarjournals.orgiiarjournals.org |

| 2α-methyl-16-ene-1α,15α,25-trihydroxyvitamin D₃ | 16-ene + C15α-OH + C2α-methyl | 278 iiarjournals.orgiiarjournals.org |

*Binding affinity relative to 1α,25(OH)₂D₃ (set at 100%). Values are sourced from studies using human or rat VDR.

Design of Analogs with Altered Metabolic Stability (e.g., 23-yne, 24-oxo metabolites)

A primary strategy in designing more potent vitamin D analogs is to increase their metabolic stability. The native hormone, 1,25(OH)₂D₃, is rapidly inactivated through a C-24 oxidation pathway, which begins with hydroxylation at C-24 and proceeds to the formation of calcitroic acid. nih.gov The 16-ene modification itself confers significant resistance to this degradation pathway. iiarjournals.orgiiarjournals.org

Further modifications are used to enhance this resistance. Introducing a triple bond at C23 (23-yne) or fluorine atoms at C26/C27 effectively blocks the key initial steps of side-chain catabolism. researchgate.netnih.govnih.govnih.gov Analogs incorporating these features, such as 1α,25(OH)₂-16-ene-23-yne-D₃, are highly resistant to degradation and thus exhibit prolonged and more potent activity. researchgate.netresearchgate.net

Interestingly, while the 16-ene structure resists further hydroxylation at C23 after the formation of a 24-oxo group, it leads to the accumulation of the 24-oxo metabolite. researchgate.net The resulting metabolite, 1α,25-dihydroxy-24-oxo-16-ene vitamin D₃, is not an inactive product. Instead, it is a stable metabolite that retains biological activity comparable to its parent 16-ene analog, particularly in modulating the growth and differentiation of human leukemic cells and in exerting immunosuppressive effects. iiarjournals.orgresearchgate.netnih.gov This unique metabolic outcome—the creation of a stable, active metabolite rather than a rapidly cleared one—is a key feature of 16-ene analogs that contributes to their desirable therapeutic profile. nih.gov

Structure-Based Approaches for Dissociation of Biological Activities

A major goal of vitamin D analog design is the dissociation of desired therapeutic actions, such as cell growth regulation and immunomodulation, from the undesirable calcemic effects that limit the clinical use of 1,25(OH)₂D₃. nih.govmagtech.com.cnnih.gov Structure-based design focusing on 16-ene analogs has been instrumental in achieving this separation.

While there is often a correlation between VDR binding affinity and biological response, studies on 16-ene analogs reveal a more complex relationship. Strikingly, for many of these derivatives, there is no direct parallel between the potency of transcriptional induction and the affinity for the VDR. nih.govsemanticscholar.org For example, various analogs with substitutions at positions 16 and/or 23 show a wide range of affinities for the VDR, yet they all stimulate transcription more potently than the natural hormone. nih.govsemanticscholar.org

This suggests that binding affinity is only one part of the equation. The specific conformation induced in the VDR-ligand complex upon binding is also critical. oup.comnih.gov Different analogs can differentially affect the VDR's ability to dimerize with the Retinoid X Receptor (RXR), bind to Vitamin D Response Elements (VDREs) on DNA, and recruit the necessary co-activator proteins for gene transcription. nih.gov For instance, the 1α,25(OH)₂-16-ene-23-yne-26,27-hexafluoro-D₃ analog was found to significantly enhance VDR-RXR binding to DNA compared to the natural ligand, corresponding to greater transcriptional activation. nih.gov Therefore, the ultimate biological activity is a result of a combination of factors including VDR binding, metabolic stability, and the specific functional conformation of the activated VDR complex.

Table 2: Transcriptional Activity vs. VDR Binding of Selected Analogs

| Analog | Key Feature(s) | VDR Binding Affinity | Transcriptional Potency |

|---|---|---|---|

| 1,25(OH)₂D₃ | Natural Hormone | High | Baseline nih.gov |

| 1,25(OH)₂-16-ene-23-yne-D₃ | 16-ene, 23-yne | Very High nih.gov | 100-fold > 1,25(OH)₂D₃ nih.gov |

The most significant achievement in the study of 1,25-Dihydroxy-16-ene-vitamin D₃ analogs is the successful separation of their potent anti-proliferative and differentiation-inducing effects from their calcemic activity. iiarjournals.orgiiarjournals.orgnih.govresearchgate.netnih.gov The 16-ene structure itself is a key determinant of this dissociation, enhancing VDR binding and cell differentiation activity while having reduced effects on calcium metabolism compared to 1,25(OH)₂D₃. iiarjournals.orgnih.govresearchgate.net

Analogs like 1,25(OH)₂-16-ene-D₃ and 1,25(OH)₂-16-ene-23-yne-D₃ are potent inhibitors of leukemic cell growth but have a lower potential to cause hypercalcemia. iiarjournals.orgnih.gov This dissociation is crucial for their potential therapeutic application in oncology and immunology. nih.gov The stable metabolite, 1,25-dihydroxy-24-oxo-16-ene-vitamin D₃, is particularly noteworthy as it exerts potent immunosuppressive activity, comparable to its parent compound, without causing hypercalcemia in vivo. nih.gov This separation of activities is believed to arise from the unique VDR conformation stabilized by these analogs, which may lead to differential recruitment of co-regulator proteins in various target tissues (e.g., intestine, bone, immune cells), thereby activating different sets of genes. iiarjournals.orgmdpi.comphysiology.org This tissue-selective and gene-selective action is the molecular basis for developing safer and more effective vitamin D-based therapies.

Metabolism and Pharmacokinetics of 1,25 Dihydroxy 16 Ene Vitamin D3 Analogs Preclinical Focus

Identification of Metabolic Pathways in Cellular Systems

The metabolism of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], the hormonally active form of vitamin D, primarily proceeds through two main pathways: the C-24 oxidation pathway and the C-3 epimerization pathway. researchgate.net Preclinical studies utilizing cellular systems, such as rat osteosarcoma (UMR 106) cells and human promyelocytic leukemia (HL-60) cells, have been instrumental in elucidating the metabolic routes of 1,25-dihydroxy-16-ene-vitamin D3 analogs.

The C-24 oxidation pathway, a major catabolic route for 1,25(OH)2D3, involves a series of hydroxylation steps at the side chain, ultimately leading to the formation of calcitroic acid. researchgate.net However, analogs of this compound have been specifically designed to resist this degradation pathway. For instance, analogs with a triple bond at the C-23 position, such as 1α,25-dihydroxy-16-ene-23-yne-vitamin D3, exhibit significant resistance to C-24 oxidation. researchgate.net This resistance is a key factor in their enhanced biological potency and prolonged half-life compared to the natural hormone.

Interestingly, while these analogs are resistant to C-24 oxidation, they have been found to be metabolized through the C-3 epimerization pathway. researchgate.net This pathway involves the conversion of the hydroxyl group at the C-3 position of the A-ring from the α-configuration to the β-configuration, resulting in the formation of 3-epi metabolites. researchgate.netnih.gov Studies have shown that both 1α,25(OH)2-16-ene-23-yne-D3 and its 20-epi analog are metabolized to their corresponding C-3 epimers in UMR 106 cells. researchgate.net While C-3 epimerization is considered an inactivation pathway for the natural hormone, the biological significance of the 3-epi metabolites of 16-ene analogs is an area of active investigation, with some studies suggesting they may possess unique biological activities, including the induction of apoptosis. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP27B1, CYP24A1) in Analog Metabolism

The metabolism of vitamin D and its analogs is orchestrated by a family of cytochrome P450 (CYP) enzymes. The two most critical enzymes in this process are CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase).

CYP24A1 is the primary catabolic enzyme for 1,25(OH)2D3 and its analogs, initiating the C-24 oxidation pathway. jst.go.jp The introduction of the 16-ene modification is a strategic design feature to hinder the action of CYP24A1, thereby increasing the metabolic stability of the analogs. iiarjournals.orgiiarjournals.org Analogs containing a 16-ene structure are reported to be more resistant to degradation by CYP24A1 compared to 1,25(OH)2D3. researchgate.net For example, while 24-oxo-1α,25(OH)2D3 is rapidly converted to 24-oxo-1α,23,25(OH)3D3, analogs with a 16-ene feature appear to be protected from this C-23 hydroxylation step, leading to an accumulation of the 24-oxo metabolite. researchgate.net This resistance to CYP24A1-mediated catabolism is a key contributor to the enhanced potency and duration of action of 16-ene analogs.

Interaction with Vitamin D Binding Protein (DBP) and its Influence on Bioavailability in Preclinical Models

Vitamin D and its metabolites are transported in the circulation bound to the Vitamin D Binding Protein (DBP). The affinity of an analog for DBP is a critical determinant of its bioavailability and half-life. A lower affinity for DBP can lead to faster clearance from the circulation but may also result in increased availability of the free, biologically active compound to target tissues.

The interplay between DBP binding, metabolic stability, and receptor affinity is complex and crucial for understanding the in vivo behavior of these analogs.

Comparison of Metabolic Stability Among Various Analogs

A primary goal in the design of vitamin D analogs is to enhance their metabolic stability, thereby prolonging their therapeutic effect. The 16-ene modification is a key structural feature that imparts resistance to metabolic degradation, particularly by CYP24A1.

Studies have demonstrated that various structural modifications in addition to the 16-ene can further enhance metabolic stability. For instance, the introduction of fluorine atoms or a triple bond in the side chain can significantly increase resistance to metabolism. researchgate.net The analog 1α,25-dihydroxy-16-ene-23-yne-hexafluoro-vitamin D3, for example, was found to remain unmetabolized in an isolated perfused kidney model, highlighting its exceptional stability. researchgate.net In contrast, the analog 1α,25-dihydroxy-16-ene-23-yne-26,27-dimethyl-vitamin D3 was rapidly metabolized in the same system. researchgate.net

The table below provides a comparative overview of the metabolic features of selected this compound analogs based on preclinical data.

| Analog | Key Structural Modifications | Known Metabolic Pathways | Resistance to CYP24A1 | DBP Binding Affinity (Relative to 1,25(OH)2D3) |

| 1α,25-dihydroxy-16-ene-vitamin D3 | 16-ene | C-24 oxidation (slower than 1,25(OH)2D3), C-3 epimerization | Increased | Lower iiarjournals.org |

| 1α,25-dihydroxy-16-ene-23-yne-vitamin D3 | 16-ene, 23-yne | C-3 epimerization | High researchgate.net | Lower nih.gov |

| 1α,25-dihydroxy-16-ene-23-yne-20-epi-vitamin D3 | 16-ene, 23-yne, 20-epi | C-3 epimerization | High researchgate.net | Not extensively reported |

| 1α,25-dihydroxy-16-ene-23-yne-hexafluoro-vitamin D3 | 16-ene, 23-yne, hexafluoro (B1673141) side chain | Highly resistant to metabolism | Very High researchgate.net | Not extensively reported |

| 1α,25-dihydroxy-16-ene-24-oxo-vitamin D3 | 16-ene, 24-oxo | Further metabolism is slower than 24-oxo-1,25(OH)2D3 | Parent compound is a metabolite, but this metabolite is more stable researchgate.net | Not extensively reported |

Table 1: Comparative Metabolic Features of this compound Analogs

This table illustrates how specific structural modifications influence the metabolic fate and stability of these analogs. The enhanced metabolic stability, coupled with tailored receptor binding and DBP affinity, underscores the potential of this compound analogs as therapeutic agents. Further preclinical investigation into the complex interplay of these pharmacokinetic parameters is warranted to fully realize their clinical promise.

Advanced Research Methodologies and Future Directions

High-Throughput Screening for Novel Analogs with Enhanced Specificity

The quest for vitamin D analogs with selective biological activities and minimal side effects has led to the adoption of high-throughput screening (HTS) assays. While specific HTS campaigns for 1,25-Dihydroxy-16-ene-vitamin D3 are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of vitamin D receptor (VDR) agonists. These assays are designed to rapidly assess large libraries of chemical compounds for their ability to interact with and activate the VDR.

Typically, HTS for VDR agonists involves cell-based reporter gene assays. In this system, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with one or more vitamin D response elements (VDREs). When a compound activates the VDR, the VDR/RXR heterodimer binds to the VDRE and drives the expression of the reporter gene, producing a measurable signal (e.g., light output). This allows for the rapid screening of thousands of compounds to identify potential VDR modulators.

The development of analogs like 1,25-Dihydroxy-16-ene-24-oxo-19-nor-D3, which shows high potency in inhibiting the growth of leukemic cell lines with a significantly higher maximum tolerated dose in mice compared to 1,25(OH)2D3, highlights the success of synthetic strategies aimed at creating more effective and less toxic compounds. scispace.com HTS platforms can be adapted to screen for analogs with specific profiles, such as those that preferentially induce cell differentiation over calcemic effects. This is achieved by using different cell lines or by including secondary assays that measure specific downstream effects. For instance, a primary screen for VDR activation could be followed by a secondary screen for the induction of differentiation markers in cancer cell lines or for the expression of genes related to immunomodulation.

Future HTS efforts will likely incorporate more complex and physiologically relevant cell models, such as co-cultures, organoids, and patient-derived cells, to better predict the in vivo efficacy and specificity of novel this compound analogs.

Application of Omics Technologies to Elucidate Mechanisms

Omics technologies, including transcriptomics, proteomics, and metabolomics, have revolutionized our understanding of the molecular mechanisms of vitamin D action. These powerful tools allow for a global and unbiased analysis of the changes that occur within a cell or tissue in response to a specific compound.

Transcriptomics , primarily through techniques like RNA-sequencing (RNA-seq), has been instrumental in identifying the target genes of 1,25-dihydroxyvitamin D3. nih.govmdpi.com These studies have revealed that the VDR regulates a vast network of genes involved in a wide array of biological processes, including cell proliferation, differentiation, apoptosis, and immune response. physiology.orgacs.org Applying transcriptomics to study this compound would provide a comprehensive picture of its gene regulatory profile. This would allow researchers to compare its effects to those of the natural hormone and other analogs, thereby identifying unique gene networks that may be responsible for its specific biological activities. For example, transcriptomic analysis of intestinal cells treated with 1,25-dihydroxyvitamin D3 has revealed compartment-specific gene regulation, highlighting the nuanced control exerted by this hormone. nih.govresearchwithrutgers.com

Proteomics , the large-scale study of proteins, complements transcriptomics by providing information about the actual functional molecules in the cell. Techniques such as mass spectrometry-based proteomics can be used to identify changes in protein expression and post-translational modifications following treatment with this compound. This can help to validate the findings from transcriptomic studies and to uncover novel mechanisms of action that are not apparent at the gene expression level. For instance, proteomic analysis could reveal changes in the levels of cell cycle regulators, apoptosis-related proteins, or enzymes involved in specific metabolic pathways.

Metabolomics , the study of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. By analyzing the changes in the metabolome after treatment with this compound, researchers can gain insights into its effects on cellular metabolism. For example, metabolomic studies have been used to investigate the impact of vitamin D on amino acid and pyrimidine (B1678525) metabolism. nih.gov This approach could be particularly useful for understanding the metabolic reprogramming that occurs in cancer cells in response to vitamin D analogs.

The integration of these different omics datasets, often referred to as "multi-omics," can provide a more holistic and systems-level understanding of the biological effects of this compound. This integrated approach is crucial for identifying key signaling pathways and for discovering novel biomarkers of drug response.

Advanced Structural Biology and Computational Modeling of VDR-Ligand Complexes

Understanding the three-dimensional structure of the vitamin D receptor (VDR) in complex with its ligands is fundamental to deciphering the molecular basis of their activity and for the rational design of new analogs. X-ray crystallography has been the primary technique for determining the high-resolution structures of the VDR ligand-binding domain (LBD) bound to 1,25-dihydroxyvitamin D3 and various synthetic analogs. nih.gov

These crystal structures have provided invaluable insights into the key interactions between the ligand and the receptor. They have revealed how the A-ring and the side chain of the vitamin D molecule are anchored within the ligand-binding pocket (LBP) and how different modifications can influence the conformation of the receptor and its interaction with co-regulator proteins. For example, the structure of the VDR LBD in complex with 1,25(OH)2D3 has shown how the 1α- and 25-hydroxyl groups form critical hydrogen bonds with specific amino acid residues in the LBP, thereby stabilizing the active conformation of the receptor.

Computational modeling , including molecular docking and molecular dynamics simulations, has emerged as a powerful tool to complement experimental structural studies. These methods can be used to predict the binding mode of novel ligands to the VDR, to estimate their binding affinity, and to simulate the dynamic behavior of the VDR-ligand complex over time. This information is crucial for understanding the structure-activity relationship of different analogs and for guiding the design of new compounds with improved properties. For instance, computational models can help to explain why certain modifications to the vitamin D scaffold, such as the introduction of a double bond at the 16-ene position, can alter the biological activity of the molecule.

Future directions in this area include the use of cryo-electron microscopy (cryo-EM) to determine the structures of larger VDR-containing complexes, such as the VDR-RXR heterodimer bound to DNA and co-regulator proteins. physiology.org These studies will provide a more complete picture of the molecular machinery that governs vitamin D signaling and will further aid in the development of next-generation VDR modulators.

Investigation of Synergistic Effects with Other Biologically Active Compounds

A promising strategy to enhance the therapeutic efficacy of vitamin D analogs and to minimize their potential side effects is to use them in combination with other biologically active compounds. The investigation of synergistic interactions between this compound and other agents is an active area of research.

One notable example is the synergistic antitumor effect observed when a 1,25-dihydroxy-16-ene vitamin D3 analog is combined with rosemary preparations in a mouse model of myeloid leukemia. This combination therapy resulted in a significant delay in tumor appearance and a reduction in tumor size without causing hypercalcemia. The study demonstrated that carnosic acid, a major polyphenol in rosemary, potentiates the differentiating and antiproliferative effects of the vitamin D analog.

The mechanisms underlying these synergistic effects are likely multifactorial and may involve the modulation of different signaling pathways that converge to inhibit cancer cell growth and promote differentiation. For example, vitamin D compounds have been shown to act synergistically with other anticancer agents, such as paclitaxel (B517696) and cisplatin, in breast cancer cells. researchgate.net

Furthermore, the combination of 1,25-dihydroxyvitamin D3 with interferon-alpha has been shown to synergistically inhibit the proliferation of U-937 monoblastic cells, with evidence suggesting that interferon-alpha may increase the expression of the vitamin D receptor. nih.gov The exploration of such combinations holds great promise for developing more effective and safer cancer therapies. Future research will focus on identifying novel synergistic partners for this compound and on elucidating the molecular mechanisms of their combined action.

Exploration of Autocrine/Paracrine Regulatory Loops in Specific Tissues

The classical view of vitamin D as an endocrine hormone that regulates calcium and bone metabolism has been expanded in recent decades by the discovery of its autocrine and paracrine actions in a wide variety of tissues. nih.govnih.gov Many tissues, including the skin, colon, prostate, and immune cells, can locally synthesize the active form of vitamin D, 1,25-dihydroxyvitamin D3, from its precursor, 25-hydroxyvitamin D3. medscape.com This locally produced 1,25(OH)2D3 can then act in an autocrine (on the same cell) or paracrine (on neighboring cells) manner to regulate a variety of cellular processes, including cell growth, differentiation, and immune function. nih.gov

The exploration of these autocrine/paracrine regulatory loops is crucial for understanding the tissue-specific effects of vitamin D and its analogs, including this compound. For example, in the skin, locally produced 1,25(OH)2D3 plays a key role in regulating keratinocyte proliferation and differentiation, which is relevant for the treatment of psoriasis. In the context of cancer, the autocrine/paracrine production of 1,25(OH)2D3 in tumor microenvironments is thought to contribute to the anticancer effects of vitamin D.